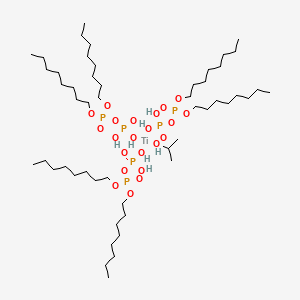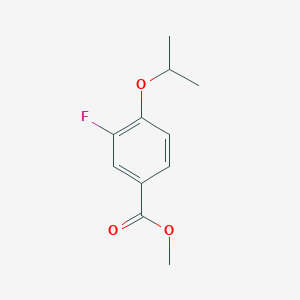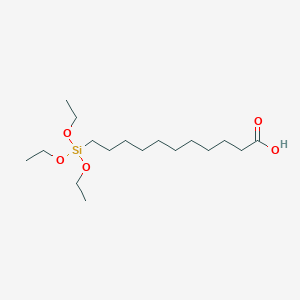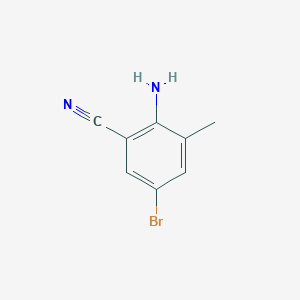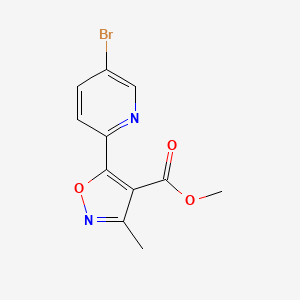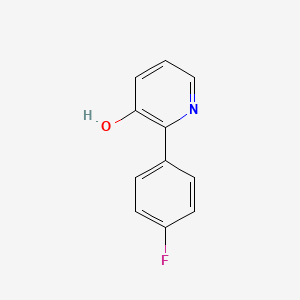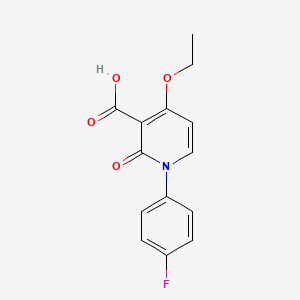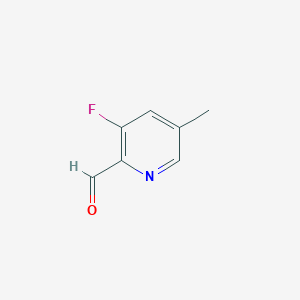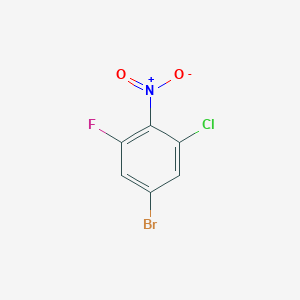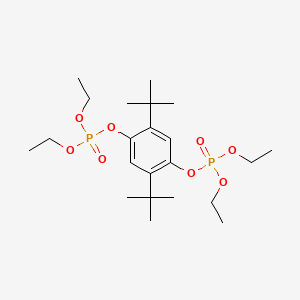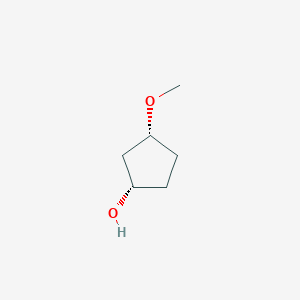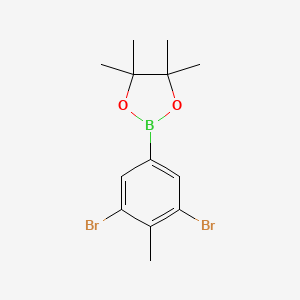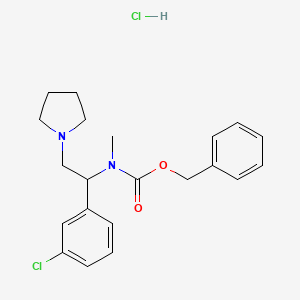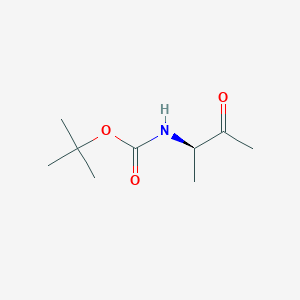
Tert-butyl (R)-(3-oxobutan-2-YL)carbamate
描述
Tert-butyl ®-(3-oxobutan-2-YL)carbamate is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.
作用机制
Target of Action
t-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as a Boc-protected amine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Biochemical Pathways
The use of t-Butyl ®-(3-oxobutan-2-yl)carbamate is prevalent in the synthesis of peptides . The compound allows for the selective reaction of other functional groups without interference from the amine group . This is particularly useful in peptide synthesis, where the amine group of one amino acid needs to be protected while a peptide bond is formed at the carboxyl group .
Pharmacokinetics
It’s worth noting that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can impact its use in different reaction conditions.
Result of Action
The primary result of the action of t-Butyl ®-(3-oxobutan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can lead to the removal of the Boc group . Additionally, the compound’s solubility can affect its efficacy in different solvents . The stability of the compound can also be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
t-Butyl ®-(3-oxobutan-2-yl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Molecular Mechanism
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of tert-butyl ®-(3-oxobutan-2-YL)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
Tert-butyl ®-(3-oxobutan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Tert-butyl ®-(3-oxobutan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of various chemicals and materials.
相似化合物的比较
Similar Compounds
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl ®-(3-oxobutan-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. Unlike other carbamates, it forms a highly stable tert-butyl cation upon cleavage, making it an ideal protecting group for amines in various synthetic applications .
属性
IUPAC Name |
tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)
